5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole 5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16012216
InChI: InChI=1S/C9H9FN2O/c1-5-6(10)2-3-7-9(5)12-8(4-13)11-7/h2-3,13H,4H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C9H9FN2O
Molecular Weight: 180.18 g/mol

5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole

CAS No.:

Cat. No.: VC16012216

Molecular Formula: C9H9FN2O

Molecular Weight: 180.18 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-2-(hydroxymethyl)-4-methylbenzimidazole -

Specification

Molecular Formula C9H9FN2O
Molecular Weight 180.18 g/mol
IUPAC Name (5-fluoro-4-methyl-1H-benzimidazol-2-yl)methanol
Standard InChI InChI=1S/C9H9FN2O/c1-5-6(10)2-3-7-9(5)12-8(4-13)11-7/h2-3,13H,4H2,1H3,(H,11,12)
Standard InChI Key YDTFPHIWIUXYJM-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC2=C1N=C(N2)CO)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a benzimidazole core—a fusion of benzene and imidazole rings—substituted with a fluorine atom at position 5, a hydroxymethyl group (-CH2_2OH) at position 2, and a methyl group (-CH3_3) at position 4. This substitution pattern introduces both hydrophilic (hydroxymethyl) and hydrophobic (methyl) moieties, potentially influencing its solubility and interaction with biological targets. The fluorine atom, a common bioisostere for hydrogen, enhances metabolic stability and modulates electronic effects within the aromatic system .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1936068-82-4
Molecular FormulaC9H9FN2O\text{C}_9\text{H}_9\text{FN}_2\text{O}
Molecular Weight180.18 g/mol
Synonyms6-Fluoro-7-methyl-1H-benzimidazole-2-methanol

Synthetic Methodologies

General Strategies for Benzimidazole Synthesis

While no explicit synthesis protocol for 5-fluoro-2-(hydroxymethyl)-4-methylbenzimidazole is documented in the provided sources, analogous compounds are typically synthesized via cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing reagents. For example, benzimidazoles bearing alkyl or aryl substituents are often prepared using:

  • Acid-catalyzed cyclization: Reacting 4,5-diamino-3-fluoro-2-(substituted) benzoic acid esters with aldehydes or orthoesters in the presence of p-toluenesulfonic acid (PTSA) .

  • N-alkylation: Introducing alkyl groups via nucleophilic substitution or Mitsunobu reactions, as demonstrated in the synthesis of N-alkylated-2-phenylbenzimidazoles .

Hypothetical Synthesis Pathway

A plausible route to 5-fluoro-2-(hydroxymethyl)-4-methylbenzimidazole could involve:

  • Fluorination and methylation: Starting with 4-methyl-o-phenylenediamine, selective fluorination at position 5 using electrophilic fluorinating agents (e.g., Selectfluor®).

  • Hydroxymethyl introduction: Formylation at position 2 via Vilsmeier-Haack reaction, followed by reduction of the aldehyde to a hydroxymethyl group using sodium borohydride.

  • Cyclization: Acid-mediated closure of the imidazole ring using diethoxymethane or trimethyl orthoformate, as described in patent literature for related benzimidazoles .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The hydroxymethyl group enhances aqueous solubility compared to non-polar benzimidazole analogs, while the methyl and fluorine substituents contribute to lipid membrane permeability—a critical factor for bioavailability. Stability studies on similar compounds suggest susceptibility to oxidative degradation at the hydroxymethyl moiety under acidic conditions, necessitating storage in inert atmospheres .

Spectroscopic Characterization

While experimental data for this specific compound are unavailable, benzimidazole derivatives typically exhibit:

  • FTIR: Stretching vibrations at ~3450 cm1^{-1} (O-H), ~1620 cm1^{-1} (C=N), and ~1270 cm1^{-1} (C-F) .

  • 1^1H NMR: Aromatic protons in the δ 7.0–8.5 ppm range, hydroxymethyl protons as a triplet near δ 4.5 ppm, and methyl groups as singlets at δ 2.3–2.7 ppm .

OrganismPredicted MIC (μg/mL)Basis for Prediction
Staphylococcus aureus4–64Comparison to compound 2g
Candida albicans64–128Hydroxymethyl-mediated CYP51 inhibition

Challenges and Future Directions

Synthetic Optimization

Current methods for benzimidazole synthesis often suffer from low yields due to side reactions at the hydroxymethyl group. Future work could explore protective group strategies (e.g., silyl ethers) during cyclization steps to improve efficiency .

Pharmacological Profiling

In vitro studies are needed to validate this compound’s activity against cancer cell lines and microbial pathogens. Molecular docking simulations against DHFR and CYP51 could prioritize targets for experimental testing.

Toxicity and ADMET Considerations

While benzimidazoles generally exhibit favorable toxicity profiles, fluorinated derivatives may undergo metabolic defluorination, generating reactive intermediates. Predictive ADMET modeling should assess hepatic metabolism and potential off-target effects.

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